1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
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Overview
Description
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom in the structure imparts unique reactivity, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable diketone and an amine.
Introduction of the Boronic Ester Group: The boronic ester group is introduced via a reaction between the pyridinone core and a boronic acid or boronic ester precursor under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Utilizing continuous flow reactors to ensure efficient mixing and heat transfer.
Catalytic Processes: Employing palladium catalysts supported on various substrates to enhance reaction rates and yields.
Purification Techniques: Using crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one undergoes several types of chemical reactions:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: The pyridinone core can be reduced to form corresponding dihydropyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under palladium-catalyzed conditions.
Major Products Formed
Oxidation Products: Boronic acids, borates.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various substituted pyridinone derivatives.
Scientific Research Applications
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one involves:
Molecular Targets: The boronic ester group can interact with various biological targets, including enzymes and receptors.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(pyridin-2-yl)-1,3,2-dioxaborolane: A structurally related compound with similar reactivity.
Uniqueness
1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone core, which can influence its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C13H20BNO3 |
---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-11(16)15(6)8-10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
InChI Key |
UWXPFEQFXXYNLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2C)C |
Origin of Product |
United States |
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